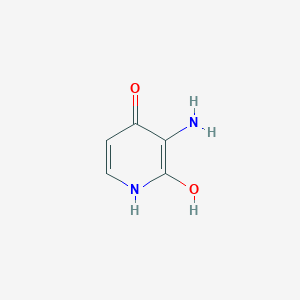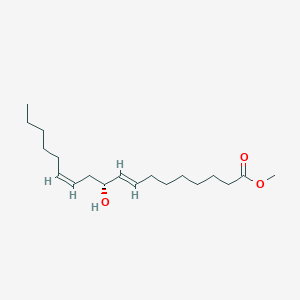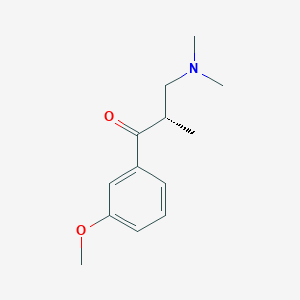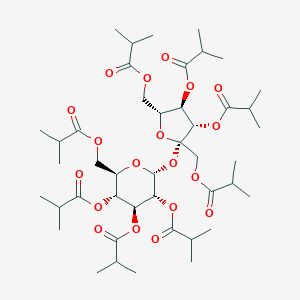
Sucrose octaisobutyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sucrose octaisobutyrate (SOIB) is a synthetic compound that is commonly used in scientific research. It is a type of sucrose ester that is synthesized through the reaction of sucrose with isobutyric anhydride. SOIB has unique chemical and physical properties that make it useful in a variety of applications, including as an emulsifier, stabilizer, and surfactant.
Mécanisme D'action
The mechanism of action of Sucrose octaisobutyrate is not fully understood. However, it is believed that Sucrose octaisobutyrate interacts with the lipid bilayer of cell membranes, altering their properties and leading to changes in cell function. Sucrose octaisobutyrate has also been shown to interact with proteins, altering their conformation and function.
Effets Biochimiques Et Physiologiques
Sucrose octaisobutyrate has been shown to have a range of biochemical and physiological effects. It has been shown to enhance the stability of proteins and lipids, making it useful in the formulation of therapeutics. Sucrose octaisobutyrate has also been shown to have antimicrobial properties, making it useful in the preparation of antimicrobial agents. Additionally, Sucrose octaisobutyrate has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Sucrose octaisobutyrate in lab experiments is its versatility. It can be used as an emulsifier, stabilizer, and surfactant, making it useful in a variety of applications. Additionally, Sucrose octaisobutyrate is relatively easy to synthesize and purify, making it accessible to researchers. However, one of the limitations of using Sucrose octaisobutyrate is its potential toxicity. While Sucrose octaisobutyrate has been shown to be relatively non-toxic, further studies are needed to fully understand its safety profile.
Orientations Futures
There are many potential future directions for research on Sucrose octaisobutyrate. One area of interest is the development of new methods for synthesizing Sucrose octaisobutyrate. Additionally, further studies are needed to fully understand the mechanism of action of Sucrose octaisobutyrate and its potential therapeutic applications. Finally, there is a need for more research on the safety profile of Sucrose octaisobutyrate, particularly with respect to its long-term effects.
Méthodes De Synthèse
The synthesis of Sucrose octaisobutyrate involves the reaction of sucrose with isobutyric anhydride in the presence of a catalyst. The reaction results in the formation of a mixture of sucrose esters, which are then separated and purified to obtain Sucrose octaisobutyrate. The synthesis process is relatively simple and can be scaled up for industrial production.
Applications De Recherche Scientifique
Sucrose octaisobutyrate has been widely used in scientific research due to its unique properties. It has been used as an emulsifier in the preparation of nanoemulsions for drug delivery. Sucrose octaisobutyrate has also been used as a surfactant in the preparation of liposomes for gene delivery. Additionally, Sucrose octaisobutyrate has been used as a stabilizer in the formulation of protein-based therapeutics.
Propriétés
Numéro CAS |
102787-19-9 |
|---|---|
Nom du produit |
Sucrose octaisobutyrate |
Formule moléculaire |
C44H70O19 |
Poids moléculaire |
903 g/mol |
Nom IUPAC |
[(2R,3R,4S,5R,6R)-6-[(2S,3S,4R,5R)-3,4-bis(2-methylpropanoyloxy)-2,5-bis(2-methylpropanoyloxymethyl)oxolan-2-yl]oxy-3,4,5-tris(2-methylpropanoyloxy)oxan-2-yl]methyl 2-methylpropanoate |
InChI |
InChI=1S/C44H70O19/c1-20(2)35(45)53-17-28-30(57-38(48)23(7)8)32(59-40(50)25(11)12)33(60-41(51)26(13)14)43(56-28)63-44(19-55-37(47)22(5)6)34(61-42(52)27(15)16)31(58-39(49)24(9)10)29(62-44)18-54-36(46)21(3)4/h20-34,43H,17-19H2,1-16H3/t28-,29-,30-,31-,32+,33-,34+,43-,44+/m1/s1 |
Clé InChI |
QSOGLNCCKWUXRN-CIGKAFDASA-N |
SMILES isomérique |
CC(C)C(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C)COC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C |
SMILES |
CC(C)C(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)COC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C)COC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C |
SMILES canonique |
CC(C)C(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)COC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C)COC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C |
Autres numéros CAS |
102787-19-9 |
Synonymes |
sucrose octa-isobutyrate sucrose octaisobutyrate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





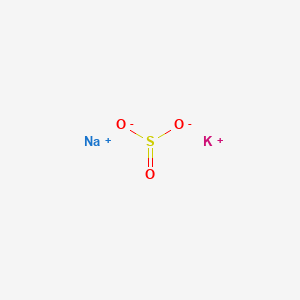
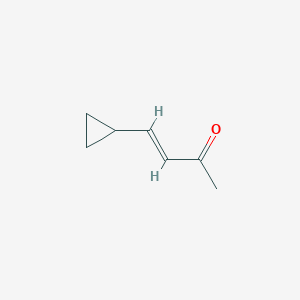

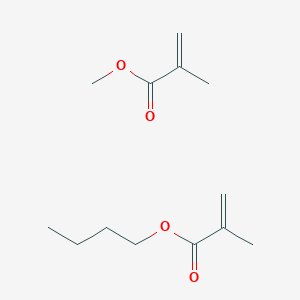
![Pentanoic acid, 5-[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]-5-oxo-](/img/structure/B25794.png)
